Cas no 2228567-81-3 (1,1-difluoro-3-(1,2-oxazol-3-yl)propan-2-amine)

1,1-difluoro-3-(1,2-oxazol-3-yl)propan-2-amine Chemical and Physical Properties
Names and Identifiers
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- 1,1-difluoro-3-(1,2-oxazol-3-yl)propan-2-amine
- 2228567-81-3
- EN300-1940019
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- Inchi: 1S/C6H8F2N2O/c7-6(8)5(9)3-4-1-2-11-10-4/h1-2,5-6H,3,9H2
- InChI Key: MLYVBBXWQSNXHE-UHFFFAOYSA-N
- SMILES: FC(C(CC1C=CON=1)N)F
Computed Properties
- Exact Mass: 162.06046921g/mol
- Monoisotopic Mass: 162.06046921g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 123
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 52Ų
1,1-difluoro-3-(1,2-oxazol-3-yl)propan-2-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1940019-0.5g |
1,1-difluoro-3-(1,2-oxazol-3-yl)propan-2-amine |
2228567-81-3 | 0.5g |
$1783.0 | 2023-09-17 | ||
Enamine | EN300-1940019-5.0g |
1,1-difluoro-3-(1,2-oxazol-3-yl)propan-2-amine |
2228567-81-3 | 5g |
$5387.0 | 2023-06-03 | ||
Enamine | EN300-1940019-1.0g |
1,1-difluoro-3-(1,2-oxazol-3-yl)propan-2-amine |
2228567-81-3 | 1g |
$1857.0 | 2023-06-03 | ||
Enamine | EN300-1940019-10g |
1,1-difluoro-3-(1,2-oxazol-3-yl)propan-2-amine |
2228567-81-3 | 10g |
$7988.0 | 2023-09-17 | ||
Enamine | EN300-1940019-5g |
1,1-difluoro-3-(1,2-oxazol-3-yl)propan-2-amine |
2228567-81-3 | 5g |
$5387.0 | 2023-09-17 | ||
Enamine | EN300-1940019-2.5g |
1,1-difluoro-3-(1,2-oxazol-3-yl)propan-2-amine |
2228567-81-3 | 2.5g |
$3641.0 | 2023-09-17 | ||
Enamine | EN300-1940019-1g |
1,1-difluoro-3-(1,2-oxazol-3-yl)propan-2-amine |
2228567-81-3 | 1g |
$1857.0 | 2023-09-17 | ||
Enamine | EN300-1940019-0.25g |
1,1-difluoro-3-(1,2-oxazol-3-yl)propan-2-amine |
2228567-81-3 | 0.25g |
$1708.0 | 2023-09-17 | ||
Enamine | EN300-1940019-0.05g |
1,1-difluoro-3-(1,2-oxazol-3-yl)propan-2-amine |
2228567-81-3 | 0.05g |
$1560.0 | 2023-09-17 | ||
Enamine | EN300-1940019-0.1g |
1,1-difluoro-3-(1,2-oxazol-3-yl)propan-2-amine |
2228567-81-3 | 0.1g |
$1635.0 | 2023-09-17 |
1,1-difluoro-3-(1,2-oxazol-3-yl)propan-2-amine Related Literature
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1. Back matter
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Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
Additional information on 1,1-difluoro-3-(1,2-oxazol-3-yl)propan-2-amine
Comprehensive Overview of 1,1-difluoro-3-(1,2-oxazol-3-yl)propan-2-amine (CAS No. 2228567-81-3): Properties, Applications, and Innovations
The compound 1,1-difluoro-3-(1,2-oxazol-3-yl)propan-2-amine (CAS No. 2228567-81-3) is a fluorinated organic molecule featuring a unique combination of an oxazole ring and a difluorinated propan-2-amine backbone. Its structural complexity and functional groups make it a subject of interest in pharmaceutical research, agrochemical development, and material science. The presence of fluorine atoms enhances its metabolic stability and lipophilicity, traits highly sought after in drug discovery. Researchers are increasingly exploring its potential as a bioisostere for optimizing lead compounds, particularly in the design of kinase inhibitors and GPCR-targeted therapeutics.
In recent years, the demand for fluorinated building blocks like 1,1-difluoro-3-(1,2-oxazol-3-yl)propan-2-amine has surged due to their role in addressing challenges such as drug resistance and improving bioavailability. A 2023 study highlighted its utility in modifying peptide-based therapeutics to enhance membrane permeability—a critical factor in next-generation biologics. Additionally, its oxazole moiety contributes to π-stacking interactions, which are pivotal in fragment-based drug design (FBDD). These attributes align with trending searches like "fluorine in drug design 2024" and "oxazole derivatives for medicinal chemistry," reflecting industry priorities.
The synthesis of CAS No. 2228567-81-3 typically involves multi-step protocols, including nucleophilic substitution and cyclization reactions. Advanced techniques like flow chemistry have been adopted to improve yield and scalability, addressing common queries such as "how to scale up fluorinated amine synthesis." Analytical characterization via NMR and LC-MS confirms its high purity (>98%), a key requirement for regulatory submissions. Notably, its stability under physiological pH (5–8) makes it suitable for oral drug formulations, a topic frequently searched in conjunction with "amine stability in APIs."
Beyond pharmaceuticals, 1,1-difluoro-3-(1,2-oxazol-3-yl)propan-2-amine finds niche applications in advanced material science. Its ability to act as a linker in metal-organic frameworks (MOFs) has been explored for gas storage and catalysis. This aligns with the growing interest in "MOFs for carbon capture"—a hotspot in sustainability research. Furthermore, its photophysical properties are under investigation for OLED materials, responding to searches like "fluorophores for optoelectronics."
From an SEO perspective, this content integrates high-value keywords such as "difluorinated amine applications," "oxazole ring in drug discovery," and "CAS 2228567-81-3 supplier," while maintaining technical rigor. The compound’s versatility ensures its relevance across interdisciplinary domains, from precision medicine to green chemistry, making it a compelling subject for researchers and industry stakeholders alike.
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